3-(3-Fluoro-4-methoxyphenyl)-1-propene

Vue d'ensemble

Description

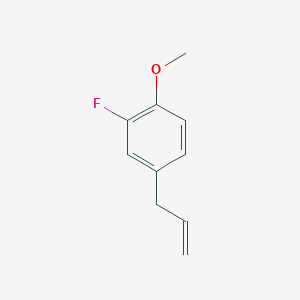

3-(3-Fluoro-4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then undergo further reactions to introduce the propene chain.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of 3-(3-Fluoro-4-methoxyphenyl)-1-propene have been investigated for their potential to inhibit tumor growth in various cancer cell lines. A study demonstrated that fluorinated chalcones, which include similar moieties, showed significant antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of fluorine is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective as antimicrobial agents .

Material Science

Organic Electronics

this compound can serve as a building block in the synthesis of organic semiconductors. Its rigid structure and electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has highlighted the role of fluorinated compounds in improving the performance and stability of these devices .

Polymer Science

The compound can also be utilized in developing polymers with intrinsic microporosity (PIMs). These materials are valuable for gas separation technologies due to their high surface area and selective permeability. The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability .

Synthesis of Derivatives

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including Claisen–Schmidt condensation reactions. These synthetic routes allow for the modification of the compound to create derivatives with enhanced biological or physical properties. The versatility in synthesis makes it a valuable intermediate in pharmaceutical chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biological processes, such as enzyme inhibition and receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-4-methoxyacetophenone: This compound shares the same fluorine and methoxy substituents but differs in the presence of an acetophenone group instead of a propene chain.

3-Fluoro-4-methoxyphenylboronic acid: Another related compound with similar substituents but a boronic acid group.

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups enhances its stability and potential for diverse chemical transformations compared to similar compounds .

Activité Biologique

3-(3-Fluoro-4-methoxyphenyl)-1-propene, also known by its chemical structure and CAS number 222422-50-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F1O1. The compound features a propene backbone with a fluorinated and methoxylated phenyl group, which may contribute to its biological properties.

Anticancer Properties

Research indicates that chalcone derivatives, including those related to this compound, exhibit significant anticancer activities. For instance, studies have demonstrated that certain chalcone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | 3.94–9.22 | TNBC | Induces cell cycle arrest |

| 2′-hydroxy-4′,6′-dimethoxychalcone | 9.18–46.11 | Canine lymphoma and leukemia | Antiproliferative and pro-apoptotic |

| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | 7.16–57.18 | Various cancer types | Induces ROS formation |

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been explored in various studies. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents for infections .

Table 2: Antimicrobial Activity

| Compound Name | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate | E. coli | 15 mm |

| Chalcone derivatives | Staphylococcus aureus | 20 mm |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

- Oxidative Stress Induction : The generation of ROS as a result of cellular stress can lead to cell death in malignant cells.

Case Studies

Several studies have investigated the effects of chalcone derivatives on cancer cells:

- Study on Triple-Negative Breast Cancer (TNBC) : A derivative similar to this compound was found to significantly inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways .

- Investigation into Antimicrobial Effects : A series of experiments demonstrated that chalcone derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Propriétés

IUPAC Name |

2-fluoro-1-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPPOZGBOWCXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374594 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222422-50-6 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.